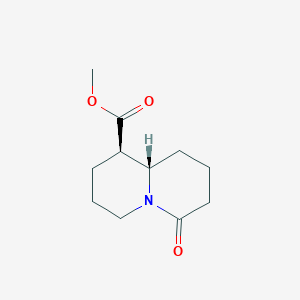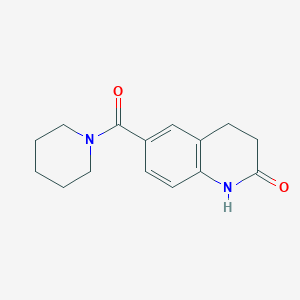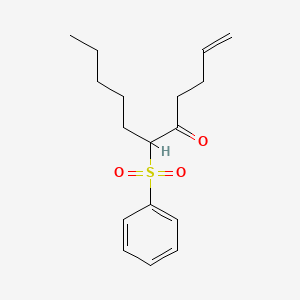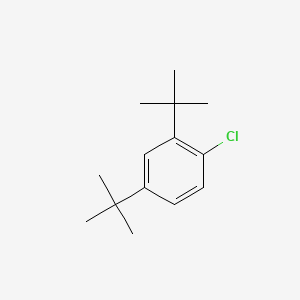
2,4-Di-t-butylchlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Di-t-butylchlorobenzene is an organic compound with the molecular formula C14H21Cl It is a derivative of chlorobenzene, where two tert-butyl groups are substituted at the 2 and 4 positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di-t-butylchlorobenzene typically involves the Friedel-Crafts alkylation of chlorobenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
- The reaction mixture is stirred at a controlled temperature, usually around 0-5°C, to prevent side reactions.
- The product, this compound, is then purified through distillation or recrystallization.
Chlorobenzene: is mixed with .
Aluminum chloride: is added as a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. Continuous flow reactors and advanced purification techniques are often employed to ensure high purity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Di-t-butylchlorobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The tert-butyl groups can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced under specific conditions to remove the chlorine atom or modify the tert-butyl groups.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: 2,4-Di-t-butylphenol, 2,4-Di-t-butylaniline.
Oxidation: 2,4-Di-t-butylbenzyl alcohol, 2,4-Di-t-butylbenzaldehyde.
Reduction: 2,4-Di-t-butylbenzene.
Aplicaciones Científicas De Investigación
2,4-Di-t-butylchlorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,4-Di-t-butylchlorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. The tert-butyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Di-t-butylphenol: Similar structure but with a hydroxyl group instead of chlorine.
2,4-Di-t-butylaniline: Similar structure but with an amino group instead of chlorine.
2,4-Di-t-butylbenzene: Similar structure but without the chlorine atom.
Uniqueness
2,4-Di-t-butylchlorobenzene is unique due to the presence of both tert-butyl groups and a chlorine atom on the benzene ring. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
80438-65-9 |
|---|---|
Fórmula molecular |
C14H21Cl |
Peso molecular |
224.77 g/mol |
Nombre IUPAC |
2,4-ditert-butyl-1-chlorobenzene |
InChI |
InChI=1S/C14H21Cl/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9H,1-6H3 |
Clave InChI |
ADQRIEIXADCLKG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=C(C=C1)Cl)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
![2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione](/img/structure/B14421433.png)
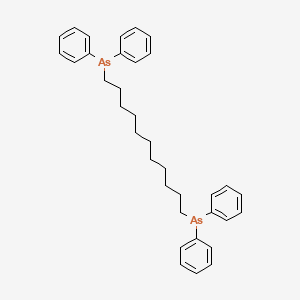
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)
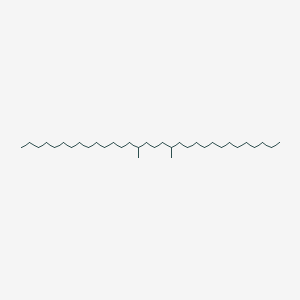
![[(4-Nitrophenyl)methylidene]propanedial](/img/structure/B14421475.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)
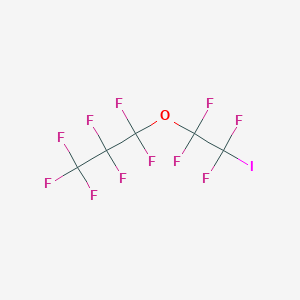
![Ethyl 3-{[2-(morpholin-4-YL)ethyl]amino}but-2-enoate](/img/structure/B14421496.png)
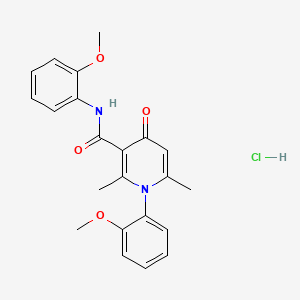
![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)
